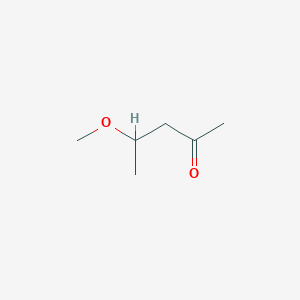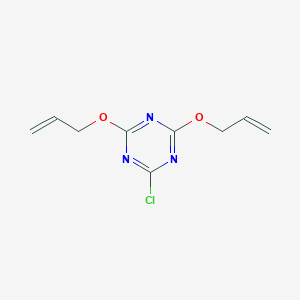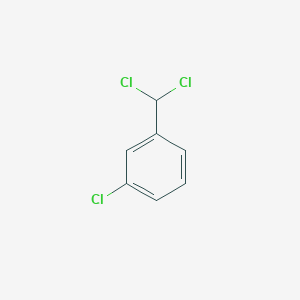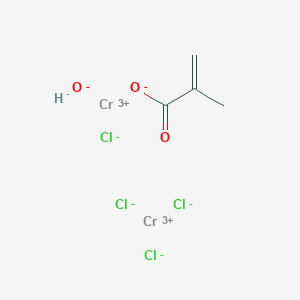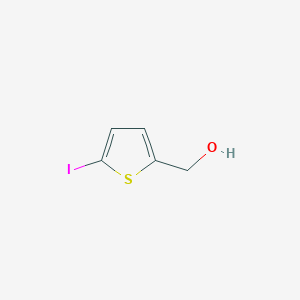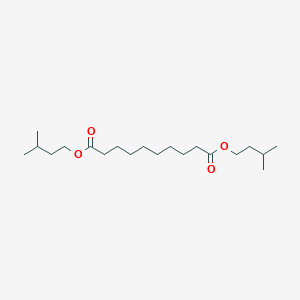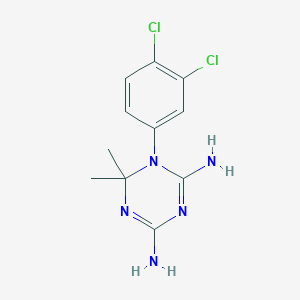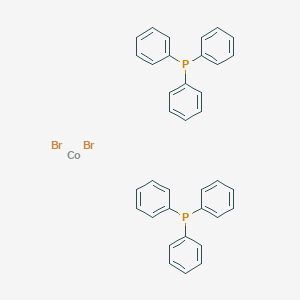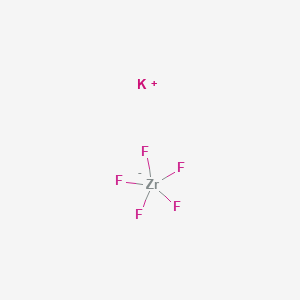
Potassium pentafluorozirconate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium pentafluorozirconate(1-) is a chemical compound with the formula K2[ZrF6]. It is a white crystalline compound that is soluble in water. The compound is commonly used in scientific research due to its unique properties.
Applications De Recherche Scientifique
Potassium pentafluorozirconate(1-) is commonly used in scientific research as a source of fluoride ions. It is also used as a catalyst in organic synthesis reactions. The compound has been used in the synthesis of various organic compounds, including alcohols, ketones, and esters. It is also used in the production of ceramics and glass.
Mécanisme D'action
Potassium pentafluorozirconate(1-) works by releasing fluoride ions. Fluoride ions are highly reactive and can form strong bonds with other elements. This makes them useful in a variety of chemical reactions. The compound also acts as a catalyst, which speeds up chemical reactions.
Biochemical and Physiological Effects
Potassium pentafluorozirconate(1-) has been shown to have no significant physiological effects on humans or animals. However, it is toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using potassium pentafluorozirconate(1-) in lab experiments include its high reactivity, which makes it useful in a variety of chemical reactions. It is also readily available and relatively inexpensive. The limitations include its toxicity, which requires careful handling and disposal. The compound is also highly reactive, which can make it difficult to control in some experiments.
Orientations Futures
There are several future directions for research involving potassium pentafluorozirconate(1-). One area of research is the development of new catalysts for organic synthesis reactions. Another area of research is the use of the compound in the production of new materials, such as ceramics and glass. Additionally, more research is needed to understand the toxicity of the compound and how to safely handle and dispose of it.
Méthodes De Synthèse
Potassium pentafluorozirconate(1-) is synthesized by the reaction of zirconium dioxide with hydrofluoric acid and potassium fluoride. The reaction takes place at high temperatures and pressure. The resulting compound is then purified by recrystallization.
Propriétés
Numéro CAS |
13782-18-8 |
|---|---|
Nom du produit |
Potassium pentafluorozirconate(1-) |
Formule moléculaire |
F5KZr |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
potassium;pentafluorozirconium(1-) |
InChI |
InChI=1S/5FH.K.Zr/h5*1H;;/q;;;;;+1;+4/p-5 |
Clé InChI |
MTJAWOKUELYSDX-UHFFFAOYSA-I |
SMILES isomérique |
[F-].F[Zr](F)(F)F.[K+] |
SMILES |
F[Zr-](F)(F)(F)F.[K+] |
SMILES canonique |
F[Zr-](F)(F)(F)F.[K+] |
Autres numéros CAS |
13782-18-8 |
Synonymes |
potassium pentafluorozirconate(1-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

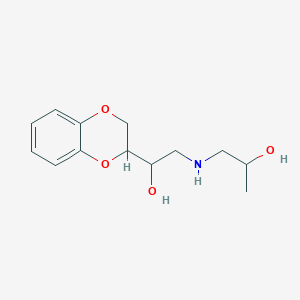
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
